molecular formula C24H24ClN3OS3 B2719543 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride CAS No. 1189682-96-9

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride

Cat. No.: B2719543
CAS No.: 1189682-96-9
M. Wt: 502.11
InChI Key: DTDGFFNDJGPCLB-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This enzyme is a critical serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is implicated in the pathogenesis of several neurological disorders. The primary research value of this compound lies in its application as a chemical probe to investigate the role of GSK-3β in neurodegenerative disease models, particularly Alzheimer's disease. Inhibition of GSK-3β has been shown to reduce the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles , which alongside amyloid-beta plaques, is a hallmark of Alzheimer's pathology. By modulating this pathway, researchers can elucidate mechanisms of tau-induced neurodegeneration and assess potential therapeutic strategies. Furthermore, due to the involvement of GSK-3β in the Wnt/β-catenin signaling pathway, this inhibitor is a valuable tool for studying cell proliferation, differentiation, and energy metabolism. Its high selectivity and potency make it an essential reagent for probing GSK-3β's function in the context of neuroinflammation, synaptic plasticity, and neuronal survival across various in vitro and in vivo research models.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS3.ClH/c1-2-27-13-12-17-20(14-27)31-24(26-21(28)15-29-16-8-4-3-5-9-16)22(17)23-25-18-10-6-7-11-19(18)30-23;/h3-11H,2,12-15H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDGFFNDJGPCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CSC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride is a complex organic compound that exhibits significant biological activity. This compound features a unique combination of heterocyclic structures that contribute to its pharmacological potential. The benzo[d]thiazole moiety is particularly noted for its diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical formula of the compound is C19H22ClN3OS2C_{19}H_{22}ClN_3OS_2 with a molecular weight of approximately 393.97 g/mol. Its structure includes:

  • Benzo[d]thiazole : Known for its role in various biological activities.
  • Tetrahydrothieno[2,3-c]pyridine : Contributes to the compound's pharmacological profile.
  • Phenylthio group : Enhances interaction capabilities with biological targets.

The compound has been studied for its interaction with apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair. It has been shown to exhibit low micromolar activity against APE1, which is crucial for maintaining genomic stability. In vitro studies indicate that this compound can potentiate the cytotoxicity of alkylating agents such as methylmethane sulfonate and temozolomide by increasing the accumulation of apurinic sites in treated cells .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the structure can significantly impact biological activity. For instance, analogs with varying substituents on the benzo[d]thiazole ring have shown differing levels of APE1 inhibition and cytotoxic effects in cancer cell lines .

Study 1: APE1 Inhibition

In a focused medicinal chemistry study, several analogs of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide were synthesized and evaluated for their ability to inhibit APE1. Among these compounds, one exhibited an IC50 value in the low micromolar range against purified APE1 and showed significant activity in HeLa cell extracts. This suggests that structural modifications can lead to enhanced potency against this critical target in cancer therapy .

Study 2: Antitumor Activity

Another study investigated the antitumor potential of this class of compounds on various human tumor cell lines. The results indicated that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl) exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to the compounds' ability to interfere with DNA repair mechanisms specifically in tumor cells .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50 (µM)Target/Mechanism
APE1 InhibitionN-(3-(benzo[d]thiazol-2-yl)-6-isopropyl)<10Apurinic/apyrimidinic endonuclease
CytotoxicityVarious analogs5 - 15Cancer cell lines
AntimicrobialRelated compounds>20Bacterial and fungal strains

Scientific Research Applications

In Vitro Studies

Research shows that this compound demonstrates low micromolar potency against purified APE1 and enhances cytotoxicity when combined with alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ). Key findings from in vitro studies include:

  • Cytotoxicity Enhancement : The compound significantly increases the cytotoxic effects of MMS and TMZ in various cancer cell lines, including HeLa and SF767 glioblastoma cells.
  • ADME Profile : Favorable absorption, distribution, metabolism, and excretion (ADME) properties have been noted, with good plasma and brain exposure observed after intraperitoneal administration in mice at a dose of 30 mg/kg.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight critical features necessary for the biological activity of this compound. The presence of the thiazole moiety is essential for APE1 interaction. Modifications to the pendant aryl ring can enhance potency. The following table summarizes key findings from SAR studies:

CompoundStructure FeatureAPE1 Inhibition PotencyComments
Compound 1Thiazole + EthylLow µMEffective against APE1
Analog ABenzoxazoleModerateReduced activity
Analog BThiazole onlyMinimalSuggests thiazole is crucial

Case Studies

Several studies have highlighted the potential clinical applications of this compound:

Combination Therapy

In a study involving glioblastoma models, the compound was administered alongside TMZ. Results indicated a synergistic effect leading to increased apoptosis in tumor cells compared to monotherapy with TMZ alone. This suggests that the compound may enhance the effectiveness of established chemotherapeutic agents.

Mechanistic Insights

Research has elucidated that the mechanism by which this compound enhances cytotoxicity involves hyperaccumulation of apurinic sites in treated cells. This disruption of normal DNA repair processes leads to increased cell death, providing a valuable insight into its potential use in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs Targeting APE1

Compound 3 ():

  • Structure: Differs by a 6-isopropyl group (vs. 6-ethyl) and lacks the phenylthioacetamide moiety.
  • Activity: Exhibits single-digit µM IC₅₀ against APE1 and enhances alkylating agent efficacy in HeLa cells.
  • Pharmacokinetics: Demonstrates favorable plasma and brain exposure in mice, suggesting blood-brain barrier penetration.
  • The phenylthio group could enhance lipophilicity, influencing cell permeability or target interactions .

Benzothiazole-Based VEGFR-2 Inhibitors

Compound 6d ():

  • Structure: Features a nitro-substituted benzothiazole core and a thiadiazole-thioacetamide group.
  • Activity: Targets VEGFR-2 kinase, with antiangiogenic and antitumor effects. Molecular docking studies highlight interactions with kinase active sites.
  • Pharmacokinetics: Predicted favorable ADMET properties via in silico models.
  • Key Insight: The nitro group in 6d may enhance electron-withdrawing effects, stabilizing ligand-receptor interactions. In contrast, the target compound’s thienopyridine core may confer conformational flexibility, enabling distinct target selectivity (e.g., APE1 vs. VEGFR-2) .

Methylenedioxy-Benzothiazole Derivatives

Derivatives 3a–3k ():

  • Structure: Incorporate a 5,6-methylenedioxybenzothiazole core with variable thio/piperazine substituents.
  • Activity: Structural diversity enables exploration of structure-activity relationships (SAR), though specific targets are unreported.
  • Key Insight: The methylenedioxy group in these compounds may modulate electronic properties of the benzothiazole ring, contrasting with the target compound’s unsubstituted benzothiazole. The phenylthio group in the target compound could offer π-π stacking advantages over piperazine-derived solubilizing groups .

Trifluoromethyl-Benzothiazole Acetamides ()

Patent Compounds:

  • Structure: Include trifluoromethylbenzothiazole cores with methoxy-phenyl or trimethoxy-phenyl acetamide groups.
  • Key Insight: Trifluoromethyl groups enhance metabolic stability and lipophilicity. The target compound’s phenylthio group may introduce a metabolically labile sulfide bond, but the hydrochloride salt could counterbalance solubility limitations. Methoxy groups in patent compounds may improve target affinity through hydrogen bonding .

Research Implications and Gaps

  • Structural Optimization: The 6-ethyl and phenylthio groups in the target compound warrant further SAR studies to evaluate their roles in potency and selectivity.
  • Target Specificity: Computational modeling (e.g., molecular docking) could clarify whether the thienopyridine-benzothiazole hybrid favors APE1 or other DNA repair targets.
  • Pharmacokinetics: Comparative in vivo studies are needed to assess brain penetration and metabolic stability relative to analogs like compound 3.

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including cyclization, substitution, and purification. For example:

  • Cyclization : The tetrahydrothieno[2,3-c]pyridine core may require refluxing in a mixed solvent system (e.g., toluene:water) under controlled temperature .
  • Substitution : Thiol or acetamide groups can be introduced using sodium azide (NaN₃) or thioacetamide reagents, with reaction progress monitored via TLC (hexane:ethyl acetate = 9:1) .
  • Purification : Ethanol recrystallization or ethyl acetate extraction followed by Na₂SO₄ drying ensures high purity . Optimization involves adjusting solvent ratios, temperature, and catalyst selection (e.g., triethylamine for amide bond formation) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm proton environments and structural integrity (e.g., distinguishing benzo[d]thiazole and tetrahydrothieno rings) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) and thioether S-C bonds .
  • Melting Point Analysis : To assess purity, though specific values may require empirical determination .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error in synthesis .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR can identify energetically favorable intermediates, guiding experimental conditions (e.g., solvent polarity, temperature) .
  • Data Feedback Loops : Integrate experimental results (e.g., yields, by-products) into machine learning models to refine computational predictions .

Q. What statistical approaches are effective in resolving contradictory data during reaction optimization?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k or Box-Behnken) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify significant variables .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., maximizing yield while minimizing by-products) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic or chromatographic datasets to isolate sources of variability .

Q. How can the mechanism of action (MoA) be elucidated for this compound in enzyme inhibition studies?

  • Kinetic Assays : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations .
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., acetylcholinesterase) using AutoDock or Schrödinger Suite .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate computational predictions .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC for real-time monitoring of reaction progression .
  • Membrane Separation : Use nanofiltration or reverse osmosis to remove low-molecular-weight impurities during workup .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve reproducibility for heat-sensitive steps .

Methodological Guidance

Q. How to address discrepancies in spectroscopic data across research groups?

  • Cross-Validation : Compare NMR/IR spectra with reference compounds synthesized via identical routes .
  • Deuterated Solvent Calibration : Ensure consistency in solvent suppression and chemical shift referencing .
  • Collaborative Databases : Share raw spectral data via platforms like PubChem or Zenodo for peer verification .

Q. What are best practices for stability testing under varying pH and temperature?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis of degradation products .
  • Accelerated Stability Chambers : Store samples at 40°C/75% RH for 6 months to simulate long-term stability .
  • Dynamic Light Scattering (DLS) : Monitor particle aggregation in aqueous buffers to assess solubility changes .

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